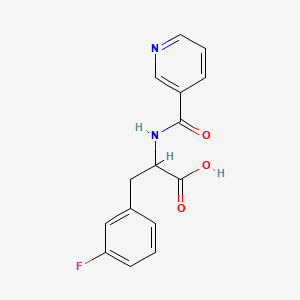
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide, also known as CPI-1189, is a chemical compound that belongs to the class of isoxazolecarboxamides. It has gained attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
Mécanisme D'action
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes. By binding to the receptor, this compound enhances its activity, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have neuroprotective effects, reducing neuronal damage and inflammation in the brain. Additionally, this compound has been shown to have antidepressant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide is its high potency and selectivity for mGluR5, making it a valuable tool for studying the role of this receptor in neurological processes. However, its use in lab experiments is limited by its low solubility and stability, which can make it difficult to administer and store.
Orientations Futures
There are several potential future directions for research on 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide. One area of interest is its potential use in the treatment of addiction, as mGluR5 has been implicated in the development of addictive behaviors. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and cognitive-enhancing effects, as well as its potential for use in the treatment of other neurological disorders. Finally, the development of more stable and soluble forms of this compound could improve its utility as a research tool.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its mechanism of action as a positive allosteric modulator of mGluR5, as well as its neuroprotective and cognitive-enhancing effects, make it a valuable tool for studying the role of this receptor in neurological processes. While there are limitations to its use in lab experiments, further research on this compound could lead to new insights into the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide involves the reaction of 3-amino-5-cyclopropylisoxazole with phenyl isocyanate in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
5-cyclopropyl-N~3~-phenyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory.
Propriétés
IUPAC Name |
5-cyclopropyl-N-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h1-5,8-9H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNXGJVEBZHLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-bromo-2-furyl)(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B7548523.png)

![N,N-dimethyl-3-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)aniline](/img/structure/B7548533.png)

![1-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7548538.png)
![N~2~-cycloheptylimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7548550.png)
![N~1~-cyclohexyl-4-[(dimethylamino)methyl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B7548551.png)
![1-[4-(2-Methoxyethyl)piperidin-1-yl]butan-1-one](/img/structure/B7548556.png)

![N-[2-(azepan-1-yl)ethyl]-4-[6-(cyclohexylamino)pyrimidin-4-yl]benzamide](/img/structure/B7548576.png)

![1-methyl-4-[(4-phenylpiperazino)methyl]-2(1H)-pyridinone](/img/structure/B7548610.png)
![2-Methyl-1-[(5-pyridin-3-ylisoxazol-3-yl)carbonyl]indoline](/img/structure/B7548617.png)
![5-acetyl-N-(3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548618.png)